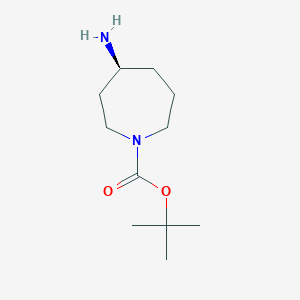
2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
Übersicht
Beschreibung
The compound “2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine” is a morpholine derivative. Morpholine is a common chemical structure found in various pharmaceuticals and research compounds . It’s characterized by a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, morpholine derivatives are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the aza-Michael addition between diamine and an in situ generated sulfonium salt .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Crystal Structure Studies
The compound 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine has been utilized in the synthesis of various chemical structures. For instance, its derivatives were used in the synthesis of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene, showcasing its application in creating complex molecular structures. This study highlights the importance of this compound in synthesizing thiophene derivatives with potential applications in various fields, including materials science and pharmaceuticals (Wangchun Xiang, 2001).
2. Photocatalysis and Environmental Applications
Research indicates that compounds similar to this compound, specifically chlorophenyl-based compounds, play a significant role in environmental applications. For instance, the use of surfactant-modified montmorillonite for the adsorption of 4-chlorophenol from aqueous solutions shows the potential of chlorophenyl compounds in water treatment and purification processes (H. Nourmoradi et al., 2016).
3. Applications in Pharmacology
Although information on this compound specifically in pharmacology is limited, related chlorophenyl compounds have been identified in various pharmacological studies. For example, the discovery of a nonpeptidic agonist of the urotensin-II receptor, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the significance of chlorophenyl compounds in drug discovery and development (G. Croston et al., 2002).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-3,5,5-trimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPHSXVQSDRPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 2-(3-Chlorophenyl)-3,5,5-trimethylmorphol-2-ene identified as a degradation impurity of bupropion?
A: Researchers subjected bupropion to stress conditions mimicking those outlined in the International Conference on Harmonisation (ICH) guidelines. Under alkaline hydrolytic conditions, bupropion degraded into seven distinct impurities. Using a combination of high-performance liquid chromatography coupled with photodiode array detection (HPLC-PDA) and time-of-flight mass spectrometry (LC-MS-TOF), the researchers were able to isolate and characterize these impurities. 2-(3-Chlorophenyl)-3,5,5-trimethylmorphol-2-ene, labeled as compound VII in the study, was identified based on its unique mass fragmentation pattern, accurate mass spectral data, and photodiode array data when compared to the parent drug, bupropion. []
Q2: Why is the identification of this new degradation impurity significant for the pharmaceutical industry?
A: Identifying and characterizing degradation impurities like 2-(3-Chlorophenyl)-3,5,5-trimethylmorphol-2-ene is crucial for several reasons. First, it contributes to developing robust and accurate stability-indicating assay methods. These methods are essential for monitoring the quality and safety of bupropion drug products throughout their shelf life. [] Second, understanding the degradation pathways of bupropion can provide insights into potential formulation strategies to enhance the drug's stability and potentially extend its shelf life. [] This ultimately benefits both manufacturers and patients by ensuring the availability of safe and effective medications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



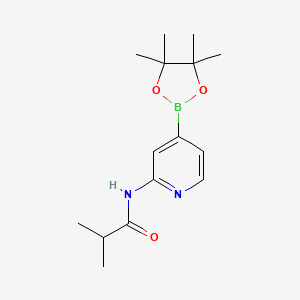
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)
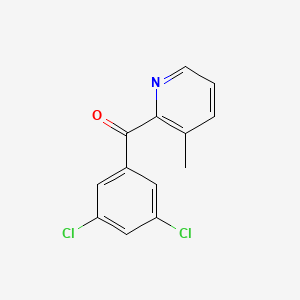

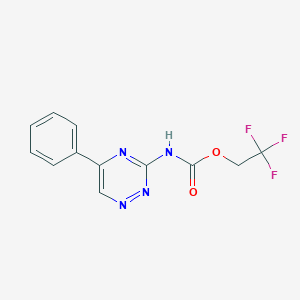
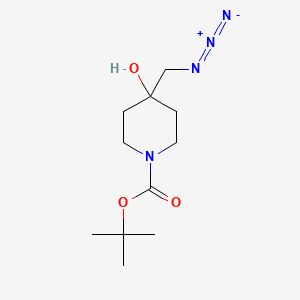
![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)
![(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine](/img/structure/B1452595.png)
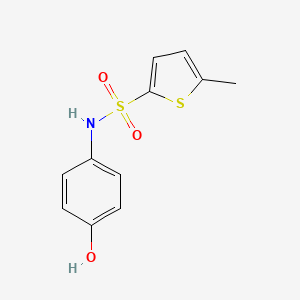
![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)

